3-(2-Oxopropoxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxopropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)7-13-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPUXUWNZOKLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309417 | |
| Record name | 3-(2-oxopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18859-29-5 | |
| Record name | NSC211921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-oxopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Advances in the Synthesis of 3 2 Oxopropoxy Benzonitrile and Its Analogs
Strategic Approaches for Constructing the Benzonitrile (B105546) Core with Oxoalkyl Substituents
Ammoxidation Techniques for Aromatic Precursors
Ammoxidation is a powerful industrial process for converting alkyl-substituted aromatic compounds directly into their corresponding nitriles. medcraveonline.comguidechem.com This method involves the reaction of the aromatic hydrocarbon with ammonia (B1221849) and oxygen at elevated temperatures over a catalyst. tue.nl For instance, toluene (B28343) can be converted to benzonitrile through this process. medcraveonline.comguidechem.com
Recent advancements have focused on improving catalyst performance and reaction conditions to enhance selectivity and efficiency. The use of transition metal oxide clusters, such as those containing Ni, Co, V, Mo, and W, fabricated within the pores of β-zeolites, has shown high activity and selectivity for the ammoxidation of various alkylbenzenes. medcraveonline.com This method effectively suppresses side reactions like the combustion of reactants, leading to high yields of the desired benzonitrile derivatives. medcraveonline.com
Table 1: Performance of Different Catalysts in Benzonitrile Synthesis via Ammoxidation
| Catalyst System | Reactant | Product | Formation Rate (g h⁻¹ gcat⁻¹) | Nitrile Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Transition metal oxide clusters in β-zeolite | Toluene | Benzonitrile | 0.8 | up to 99 | medcraveonline.com |
| Transition metal oxide clusters in β-zeolite | Xylenes | Methylbenzonitriles | 0.6 | up to 99 | medcraveonline.com |
| Transition metal oxide clusters in β-zeolite | Chlorotoluenes | Chlorobenzonitriles | 1.1 | up to 99 | medcraveonline.com |
| Mo-V(im,11-0.8)/Al | Toluene | Benzonitrile | - | 82 | tue.nl |
Cyanation Strategies for Halogenated Aromatic Substrates
Cyanation of halogenated aromatic compounds provides a versatile alternative for introducing the nitrile group. This approach is particularly useful for substrates that are not amenable to ammoxidation or when regiochemical control is paramount.
Palladium-catalyzed cyanation reactions have been a mainstay in this area. organic-chemistry.org Modern methods often employ less toxic cyanide sources and more efficient catalyst systems. For example, potassium hexacyanoferrate(II) has been introduced as a non-toxic alternative to traditional cyanide reagents in palladium-catalyzed cyanations. organic-chemistry.org Furthermore, the development of highly effective catalysts, such as Pd/CM-phos, allows for the efficient cyanation of even challenging aryl chlorides under milder conditions. organic-chemistry.org
Recent innovations include photoredox-catalyzed ipso-cyanation of aryl ethers, which offers a transition-metal-free approach. acs.org This method utilizes a highly oxidizing acridinium (B8443388) photoredox catalyst and an inexpensive cyanide source like acetone (B3395972) cyanohydrin to selectively functionalize C-O bonds. nsf.gov Another green approach involves a supported Pd complex that catalyzes the cyanation of halogenated aromatic hydrocarbons in a toluene-water two-phase system, allowing for catalyst recycling and avoiding high-boiling point polar organic solvents. google.com
Selective Incorporation of the 2-Oxopropoxy Moiety
Once the benzonitrile core is established, the next crucial step is the selective introduction of the 2-oxopropoxy group. This can be achieved through several synthetic strategies, primarily involving etherification and acylation reactions or through functional group interconversions.
Etherification and Acylation Reactions for Oxygen-Bridged Ketone Formation
The most direct method for introducing the 2-oxopropoxy group is through the Williamson ether synthesis. This involves the reaction of a 3-hydroxybenzonitrile with a suitable three-carbon building block containing a ketone or a precursor to a ketone. For example, reacting the sodium salt of 3-hydroxybenzonitrile with chloroacetone (B47974) would yield 3-(2-oxopropoxy)benzonitrile.
Acylation reactions can also be employed. For instance, a Friedel-Crafts acylation of a suitably protected 3-phenoxybenzonitrile (B1587545) derivative could introduce the acetyl group, which can then be further manipulated to form the desired side chain.
Functional Group Interconversions and Chain Elongation Strategies
More intricate strategies involve the modification of existing functional groups on the benzonitrile ring. vanderbilt.edu For example, a 3-formylbenzonitrile could undergo a Wittig-type reaction or a Grignard addition to introduce a two-carbon unit, which is then oxidized to the ketone.
Chain elongation strategies can also be employed. umn.edu A 3-cyanophenol (B46033) could be subjected to an allylation reaction, followed by ozonolysis or a Wacker-type oxidation of the terminal double bond to generate the desired ketone functionality. These multi-step sequences offer flexibility in introducing the 2-oxopropoxy moiety and can be adapted to a variety of substituted benzonitrile analogs.
Green Chemistry Principles Applied to Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and improve sustainability. acs.orgscispace.comresearchgate.net Key areas of focus include the use of safer reagents and solvents, catalysis, and atom economy. scispace.commun.ca
The development of catalytic ammoxidation and cyanation reactions is a prime example of green chemistry in action. medcraveonline.comgoogle.commdpi.com Catalytic processes are inherently more atom-economical than stoichiometric reactions, as they reduce the amount of waste generated. acs.org The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) and the development of reactions in environmentally benign solvents like water or recyclable biphasic systems further contribute to the greening of benzonitrile synthesis. organic-chemistry.orggoogle.com
Furthermore, the direct conversion of benzoic acids to benzonitriles via paired electrosynthesis in liquid ammonia represents a promising green alternative that avoids harsh conditions and toxic reagents. rsc.org This method proceeds in one step at ambient temperature and moderate pressure. rsc.org The focus on developing catalytic and environmentally friendly methods for each step of the synthesis of this compound and its analogs is crucial for the future of sustainable chemical manufacturing. mdpi.com
Catalytic Methodologies for Enhanced Synthesis
Transition Metal-Catalyzed C-H Functionalization and Cross-Coupling
Transition metal catalysis provides a powerful platform for constructing the core structures of benzonitrile analogs. Directing group-assisted C-H bond activation has emerged as a highly effective strategy for transforming C-H bonds into new C-C or C-heteroatom bonds with predictable regioselectivity. rsc.org For instance, cobalt-N-heterocyclic carbene (NHC) catalysis can be used for directed C-H alkylation and arylation reactions. rsc.org In some approaches, a surrogate functional group is used to direct the C-H functionalization, which is later converted into a nitrile. rsc.orgnih.gov Pivalophenone N-H imine, for example, can serve as a benzonitrile surrogate, directing cobalt-catalyzed C-H alkylation and arylation before being fragmented to yield the desired ortho-functionalized benzonitrile. rsc.orgbohrium.com Similarly, palladium catalysts are effective for the ortho-arylation of N-cyclohexyl-benzamides, which can then be dehydrated to produce ortho-arylated benzonitriles. nih.gov
Cross-coupling reactions are fundamental for forming the ether linkage (C-O bond) present in this compound. While classic methods like the Ullmann condensation have long been used for forming aryl ethers, modern catalysis offers milder and more versatile alternatives. ethz.ch Nickel-catalyzed cross-coupling reactions have proven effective for creating C-O bonds by activating aryl ethers themselves as electrophiles. researchgate.net Dual catalytic systems, such as the combination of an iridium photoredox catalyst with a nickel cross-coupling catalyst, have been successfully employed for the synthesis of benzylic ethers through the coupling of organotrifluoroborates with aryl bromides. researchgate.net This approach allows for the alkoxymethylation of diverse aromatic rings under mild, room-temperature conditions. researchgate.net The general mechanism for a palladium-catalyzed etherification involves the oxidative addition of a Pd(0) complex to an aryl halide, followed by reaction with an alcohol and subsequent reductive elimination to yield the final aryl ether product. google.com
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing portions of all reactants, offer an efficient and atom-economical approach to complex molecules. tcichemicals.com This strategy is particularly valuable for generating diverse molecular scaffolds from simple precursors. nih.gov
Several MCRs have been developed for the synthesis of complex heterocyclic structures incorporating a benzonitrile moiety, which can be considered analogs of this compound. A notable example is a copper-catalyzed three-component cascade cyclization involving 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts. researchgate.net This reaction produces a range of 3-(2-oxopropyl)-2-arylisoindolinones in moderate to good yields. researchgate.net Other transition metals, including manganese and iron, have also been used to catalyze the synthesis of quinazoline (B50416) derivatives from benzonitrile precursors. nih.gov For example, an iron-catalyzed reaction of 2-alkylamino benzonitriles with a Grignard reagent, followed by C(sp³)-H oxidation, yields quinazolines. nih.gov The Ritter-type reaction, a classic MCR, has also been adapted to produce p-trifluoromethylated N-benzylamides from p-quinols, ketones, and various nitriles (including benzonitriles). acs.org
Optimization of Reaction Conditions and Yields
Achieving optimal yields and purity requires careful optimization of reaction parameters such as catalyst, solvent, temperature, and reagents. Research into the synthesis of analogs of this compound provides clear examples of this process.
In the copper-catalyzed three-component synthesis of 3-(2-oxopropyl)-2-arylisoindolinones, for instance, a systematic study was conducted to identify the best reaction conditions. researchgate.net The choice of catalyst was found to be critical, with Cu(OTf)₂ providing a significantly higher yield (79%) compared to other copper and palladium catalysts. researchgate.net Similarly, an improved method for the synthesis of 3-(2-oxopropyl)-2(3H)-benzoxazolone, an analog, under phase-transfer catalysis (PTC) conditions resulted in a high yield of 90%. mdpi.com This method utilized potassium carbonate as the base and DMF as the solvent at room temperature. mdpi.com
The following table summarizes optimization data from the synthesis of a representative analog, highlighting the impact of different parameters on reaction outcomes.
| Entry | Catalyst (10 mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuCl | TfOH | DCE | 110 | 45 |
| 2 | Cu(OAc)₂ | TfOH | DCE | 110 | 52 |
| 3 | Pd(OAc)₂ | TfOH | DCE | 110 | <20 |
| 4 | Cu(OTf)₂ | None | DCE | 110 | 35 |
| 5 | Cu(OTf)₂ | PTSA | DCE | 110 | 65 |
| 6 | Cu(OTf)₂ | TfOH | DCE | 110 | 79 |
| 7 | Cu(OTf)₂ | TfOH | Toluene | 110 | 61 |
| 8 | Cu(OTf)₂ | TfOH | MeCN | 80 | 43 |
Advanced Purification and Isolation Techniques for Research-Grade Materials
The isolation of this compound and its analogs in a highly pure, research-grade form is critical for accurate characterization and further applications. This requires the use of advanced purification techniques to remove unreacted starting materials, catalysts, and by-products. emu.edu.tr
Standard methods for the purification of organic compounds include crystallization, distillation, extraction, and chromatography. byjus.com The choice of technique depends on the physical state of the compound and the nature of the impurities. emu.edu.tr For solid compounds, crystallization and recrystallization are highly effective. allen.in For example, the product 3-(2-oxopropyl)-2(3H)-benzoxazolone was purified by recrystallization from ethanol (B145695) to yield colorless needles. mdpi.com Benzonitrile itself can be purified by distillation under reduced pressure from drying agents like P₂O₅, after preliminary treatment to remove specific impurities like isonitriles and amines. researchgate.net
Chromatographic techniques are among the most powerful tools for purification in modern organic synthesis. byjus.com Thin-layer chromatography (TLC) is widely used to monitor the progress of a reaction, while column chromatography is a staple for separating the desired product from a reaction mixture. emu.edu.tr In the synthesis of isoindolinone analogs, flash column chromatography on silica (B1680970) gel was the method of choice for purification. researchgate.net For industrial-scale synthesis, more advanced techniques such as flash chromatography and crystallization are often integrated into the process to ensure high purity. High-performance liquid chromatography (HPLC) offers even greater resolving power for both analysis and purification. allen.in
Intrinsic Chemical Reactivity and Mechanistic Pathways of 3 2 Oxopropoxy Benzonitrile
Reactivity Profiles of the Nitrile Group
The benzonitrile (B105546) moiety of the molecule is a versatile functional group, characterized by its electrophilic carbon atom and the stability of the aromatic ring. It readily participates in reduction and nucleophilic addition reactions.
Reduction Pathways: From Nitriles to Amines
The conversion of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This reduction can be achieved through various methods, each with its own set of conditions and selectivities. Catalytic hydrogenation is a common and economically viable route, often employing catalysts like Raney nickel, palladium, or platinum. wikipedia.org This process involves the addition of two molecules of hydrogen gas across the carbon-nitrogen triple bond to yield the corresponding benzylamine.
Alternatively, chemical reducing agents offer a broad spectrum of reactivity. Reagents such as lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165), and diborane (B8814927) are effective for this transformation. wikipedia.org Diisopropylaminoborane, particularly in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a wide array of aromatic nitriles to primary amines in high yields under mild conditions. nih.govorganic-chemistry.orgacs.org The choice of reducing agent is critical, as it can influence the selectivity of the reaction, especially in the presence of the ketone functionality on the side chain. nih.gov For instance, while LiAlH₄ would reduce both the nitrile and the ketone, a milder reagent like sodium borohydride would selectively reduce the ketone, leaving the nitrile group intact. masterorganicchemistry.com
| Reagent | Typical Conditions | Product | Selectivity Notes |
|---|---|---|---|
| H₂/Raney Ni | High pressure, elevated temperature | Primary Amine | Can also reduce the ketone; potential for over-alkylation. wikipedia.org |
| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Primary Amine | Highly reactive; will also reduce the ketone. wikipedia.org |
| BH₃·THF | THF, reflux | Primary Amine | Reduces both nitrile and ketone. |
| BH₂(iPr)₂N/LiBH₄ (cat.) | THF, ambient or reflux temperature | Primary Amine | Can show selectivity for nitriles over esters. nih.govacs.org |
Nucleophilic Attack and Substitution Reactions at the Cyano Carbon
The carbon atom of the cyano group is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. numberanalytics.comwikipedia.org
One of the most significant reactions in this category is hydrolysis. Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. doubtnut.comtardigrade.in This reaction proceeds through a benzamide (B126) intermediate, which can sometimes be isolated. oup.comyoutube.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by the rate-limiting attack of water. rsc.org
Another important nucleophilic addition involves organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent to the benzonitrile would form an imine salt intermediate. Subsequent hydrolysis of this intermediate would lead to the formation of a ketone, providing a method to synthesize new carbon-carbon bonds at the nitrile position. wikipedia.orgmasterorganicchemistry.com
Furthermore, the nitrile group can participate in domino reactions. For instance, a nucleophilic attack on the nitrile by an amine, mediated by a Lewis acid like trimethylaluminum (B3029685) (Me₃Al), can be followed by an intramolecular cyclization if a suitable electrophilic center, such as the ketone on the side chain, is present in the molecule. beilstein-journals.orgnih.gov
| Reaction | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | Benzamide | Benzoic Acid. oup.comrsc.org |
| Base Hydrolysis | NaOH(aq), heat | Benzamide | Benzoate Salt. youtube.com |
| Grignard Reaction | 1. R-MgBr in ether/THF 2. H₃O⁺ | Imine | Ketone. masterorganicchemistry.com |
| Pinner Reaction | ROH, HCl | Imidate salt | Ester. wikipedia.org |
Transformations of the 2-Oxopropoxy Side Chain
The 2-oxopropoxy side chain contains two key functional groups: a ketone and an ether linkage. Each of these sites has its own characteristic reactivity.
Carbonyl Group Reactivity: Nucleophilic Additions and Condensation Reactions
The ketone's carbonyl group is a primary site for nucleophilic addition reactions. lnct.ac.inmasterorganicchemistry.com The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral alkoxide intermediate which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org
The ketone also possesses α-hydrogens (on the methyl group), which are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in aldol (B89426) condensation reactions. sigmaaldrich.com In a crossed-aldol condensation, the enolate of 3-(2-oxopropoxy)benzonitrile could react with another aldehyde or ketone (such as benzaldehyde, which lacks α-hydrogens) to form a β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated ketone. wikipedia.orgbyjus.comfiveable.me
Oxidation and Reduction of the Ketone Functionality
The ketone functionality can be readily reduced to a secondary alcohol. libretexts.org Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com NaBH₄ is a milder reagent and would selectively reduce the ketone without affecting the nitrile group, offering a pathway to 3-(2-hydroxypropoxy)benzonitrile. masterorganicchemistry.com
Conversely, ketones are generally resistant to oxidation under mild conditions. libretexts.orgchemguide.co.uklibretexts.org However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. ncert.nic.in A more synthetically useful oxidation is the Baeyer-Villiger oxidation, which employs a peroxyacid (like m-CPBA) to convert the ketone into an ester. libretexts.orgorganic-chemistry.org In the case of this compound, the migratory aptitude of the attached groups would determine the structure of the resulting ester product.
| Reaction Type | Reagents | Product | Key Features |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | Secondary Alcohol | Selective for ketone over nitrile. masterorganicchemistry.com |
| Reduction | LiAlH₄, ether/THF | Secondary Alcohol | Also reduces the nitrile. libretexts.org |
| Aldol Condensation | Base (e.g., NaOH), Aldehyde/Ketone | β-Hydroxy Ketone | Requires α-hydrogens; can dehydrate to enone. sigmaaldrich.com |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Ester | Oxidative cleavage of a C-C bond adjacent to the carbonyl. libretexts.orgorganic-chemistry.org |
Cleavage and Rearrangement Reactions Involving the Ether Linkage
The ether linkage in the 2-oxopropoxy side chain is an aryl alkyl ether. Such ethers are known to undergo cleavage under harsh conditions. Treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), will cleave the ether bond. chemistrysteps.com This reaction proceeds via protonation of the ether oxygen, making it a good leaving group. The halide ion then acts as a nucleophile, attacking the less sterically hindered carbon (the one adjacent to the ketone), to produce 3-cyanophenol (B46033) and a halo-ketone. Other reagents, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers. researchgate.net Catalytic methods using transition metals have also been developed for this purpose. rsc.orgrsc.org
While the Claisen rearrangement is a well-known reaction for allyl aryl ethers, it is not applicable to this compound as the side chain is not an allyl group. libretexts.orglibretexts.org Other specific rearrangements of the ether linkage are less common and would require specific reagents or conditions. acs.org
Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Ring
The benzonitrile ring's susceptibility to substitution reactions is a balance of the directing effects of its substituents.
Electrophilic Aromatic Substitution (EAS)
The general mechanism for EAS proceeds in two steps. masterorganicchemistry.com First, the aromatic π-system attacks an electrophile (E+), disrupting the ring's aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This initial step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. pressbooks.pubmasterorganicchemistry.com The SNAr mechanism is typically a two-step addition-elimination process. pressbooks.pub A nucleophile attacks the electron-deficient ring at a carbon bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups like -CN. pressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
For this compound itself, a direct SNAr reaction is challenging as the ring does not possess a conventional good leaving group like a halide. Such reactions would typically require prior modification of the substrate to introduce a suitable leaving group.
| Substitution Type | Key Features | Governing Factors | Intermediate |
| Electrophilic (EAS) | Ring acts as a nucleophile | Ring is generally deactivated; directing effects of -CN (meta) and -OR (ortho, para) compete | Arenium Ion (Carbocation) |
| Nucleophilic (SNAr) | Ring acts as an electrophile | Ring is activated by -CN group, but lacks a good leaving group in its native form | Meisenheimer Complex (Carbanion) |
Stereochemical Outcomes and Regioselectivity in Complex Reactions
While the parent molecule is achiral, its reactions can lead to the formation of chiral centers, making the study of stereochemistry and regioselectivity vital.
Regioselectivity: The regioselectivity of reactions involving this compound is highly dependent on the reaction type.
Aromatic Substitution: As discussed, EAS and SNAr reactions are governed by the electronic properties of the ring substituents. libretexts.orgpressbooks.pub
Side-Chain Reactivity: The oxopropoxy side chain offers two primary sites for reaction: the electrophilic carbonyl carbon and the adjacent α-protons, which are acidic. This allows for nucleophilic additions to the ketone or reactions involving an enolate intermediate.
Cascade Reactions: The bifunctional nature of the molecule makes it a suitable substrate for complex cascade reactions. For instance, copper-catalyzed three-component reactions involving structurally similar 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts have been shown to produce 3-(2-oxopropyl)-2-arylisoindolinones with high functional group compatibility and regioselectivity. researchgate.net Similarly, palladium-catalyzed Heck reactions involving related benzonitriles and allylic alcohols demonstrate high regioselectivity. sorbonne-universite.fr
Stereochemical Outcomes: The creation of new stereocenters from the prochiral ketone or through additions to the molecule is a key aspect of its advanced synthesis applications. Achieving control over the stereochemical outcome often requires the use of chiral catalysts or auxiliaries. The resulting stereochemistry is frequently rationalized by analyzing the transition state models of the reaction. sorbonne-universite.fr For example, enantio- and diastereoselective syntheses leading to related benzonitrile-containing products have been achieved, with the specific stereoisomers formed being dictated by the geometry of the reaction's transition state. sorbonne-universite.fr
Kinetic and Thermodynamic Aspects of Reactions
The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles.
Kinetic Aspects: The rate of a chemical reaction is determined by the height of its activation energy barrier.
In electrophilic aromatic substitution , the initial attack on the electrophile to form the arenium ion is the rate-determining step due to the energetic cost of disrupting aromaticity. masterorganicchemistry.com
In nucleophilic aromatic substitution , the formation of the Meisenheimer complex is usually the rate-limiting step. masterorganicchemistry.com
Studies on related benzonitrile derivatives provide insight into kinetic control. For example, in the [3+2] cycloaddition reactions of benzonitrile N-oxide, the presence of electron-releasing substituents on the reaction partner was found to increase the reaction rate by a factor of 2.3 compared to an unsubstituted partner, highlighting the significant influence of electronics on reaction kinetics. bibliotekanauki.pl
Thermodynamic Aspects: Thermodynamics governs the position of equilibrium and the relative stability of reactants and products.
The second step of EAS, the deprotonation of the arenium ion, is a thermodynamically favorable process as it restores the highly stable aromatic system. masterorganicchemistry.com
Computational chemistry is a powerful tool for analyzing the thermodynamics of complex reaction pathways. By calculating the Gibbs free energies (ΔG) of reactants, transition states, and products, the feasibility and spontaneity of a reaction can be predicted. bibliotekanauki.pl Such analyses have been used to understand the complete regioselectivity observed in cycloaddition reactions involving benzonitrile derivatives. bibliotekanauki.plicm.edu.pl
| Reaction Parameter | Controlling Factor | Significance for this compound Reactions |
| Kinetics (Rate) | Activation Energy (Ea) | Influenced by electronic effects of substituents; determines which reaction pathway is fastest. |
| Thermodynamics (Equilibrium) | Gibbs Free Energy (ΔG) | Determines product stability; restoration of aromaticity is a major thermodynamic driving force. |
Investigation of Reaction Intermediates and Transition States
Understanding the transient species that are formed during a reaction is fundamental to elucidating its mechanism.
Reaction Intermediates: The structure of this compound allows for the formation of several key types of reaction intermediates.
Arenium Ions: These resonance-stabilized carbocations are the hallmark intermediates of electrophilic aromatic substitution. masterorganicchemistry.com
Meisenheimer Intermediates: These resonance-stabilized carbanions are characteristic of the SNAr mechanism, with the negative charge delocalized by the electron-withdrawing nitrile group. nih.gov
Other Intermediates: More complex transformations can involve other transient species. For example, cascade reactions leading to isoindolinones may proceed through a cyclic imidate intermediate. Reactions involving the side chain can generate enolate intermediates at the α-carbon position.
Transition States: The transition state is the highest energy point on a reaction coordinate, and its structure dictates the reaction's rate and selectivity. The study of transition states often relies on sophisticated computational methods, such as Density Functional Theory (DFT). xmu.edu.cnresearchgate.net
Computational Analysis: Theoretical calculations allow for the localization and characterization of transition state structures. bibliotekanauki.pl This analysis can reveal crucial details, such as the lengths of forming and breaking bonds. bibliotekanauki.pl
Rationalizing Selectivity: By comparing the energies of different possible transition states (e.g., those leading to ortho, meta, or para products), chemists can rationalize the observed regioselectivity of a reaction. sorbonne-universite.frbibliotekanauki.pl
Advanced Techniques: The electronic structure of transition states can be further probed using methods like the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) to understand bonding changes during the reaction. bibliotekanauki.plicm.edu.pl
Advanced Spectroscopic Characterization and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the molecular connectivity can be assembled.
The ¹H NMR spectrum of 3-(2-Oxopropoxy)benzonitrile is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the oxopropoxy side chain. The aromatic region would display a complex pattern for the four protons on the meta-substituted benzene (B151609) ring, typically appearing in the downfield region of approximately 7.1 to 7.8 ppm. chemicalbook.com The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating ether oxygen.
The aliphatic portion of the molecule would give rise to two singlets. The methylene (B1212753) protons (O-CH₂-C=O) adjacent to the ether oxygen and the carbonyl group are expected to resonate at a higher chemical shift, predicted to be around 4.8-5.0 ppm, due to the deshielding effects of both adjacent electronegative atoms. The terminal methyl protons (CH₃) of the ketone group would appear as a sharp singlet further upfield, typically in the range of 2.2-2.4 ppm. chemistrysteps.comlibretexts.org
The absence of splitting for the methylene and methyl signals into doublets or triplets confirms the lack of adjacent, non-equivalent protons, consistent with the proposed structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H | 7.1 - 7.8 | Multiplet (m) | 4H |
| -O-CH₂-C(=O)- | 4.8 - 5.0 | Singlet (s) | 2H |
| -C(=O)-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |
The ¹³C NMR spectrum provides critical information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are anticipated. The most downfield signal would correspond to the ketone carbonyl carbon (C=O), predicted to be in the range of 200-205 ppm. The nitrile carbon (C≡N) typically appears around 118-120 ppm, while the carbon attached to the nitrile group is found near 112-114 ppm. chemicalbook.comucl.ac.uk
The aromatic carbons would produce four signals in the 115-160 ppm range. The carbon atom directly bonded to the ether oxygen (C-O) is expected to be the most downfield of the aromatic signals, around 158-160 ppm, due to the deshielding effect of the oxygen. nih.gov The remaining aromatic carbons will appear at chemical shifts influenced by the positions of the two substituents. The aliphatic carbons, the methylene (-O-CH₂-) and methyl (-CH₃), would be found in the upfield region of the spectrum, with predicted shifts of approximately 70-75 ppm and 26-28 ppm, respectively. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C (=O)- | 200 - 205 |
| Aromatic C -O | 158 - 160 |
| Aromatic C -H | 115 - 135 |
| Aromatic C -CN | 112 - 114 |
| -C ≡N | 118 - 120 |
| -O-C H₂- | 70 - 75 |
| -C H₃ | 26 - 28 |
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are indispensable. emerypharma.com
Together, these 2D NMR experiments provide definitive proof of the molecular structure, linking the oxopropoxy chain to the benzonitrile ring at the meta position. univaq.it
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman). anton-paar.com
The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp peak for the nitrile (C≡N) stretching vibration is expected in the range of 2220-2240 cm⁻¹. researchgate.net Another very strong and sharp absorption corresponding to the ketone carbonyl (C=O) stretch would appear around 1715-1730 cm⁻¹. specac.com Additionally, a distinct C-O-C ether stretching band should be visible in the 1200-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. specac.comspectrabase.com
Raman spectroscopy provides complementary information. The C≡N stretch is also typically strong in the Raman spectrum. researchgate.net The aromatic ring vibrations often produce more intense and well-resolved bands in Raman than in IR spectra, aiding in the analysis of the substitution pattern. anton-paar.com The symmetric vibrations of non-polar bonds, which are weak in the IR spectrum, are often strong in the Raman spectrum, providing a more complete vibrational profile of the molecule.
Table 3: Predicted Principal Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak | Medium-Strong |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium | Medium |
| C≡N (Nitrile) | Stretch | 2220 - 2240 | Strong, Sharp | Strong |
| C=O (Ketone) | Stretch | 1715 - 1730 | Strong, Sharp | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1250 | Strong | Weak |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns
HRMS is a powerful technique used to determine the exact molecular weight of a compound, allowing for the calculation of its elemental formula. For this compound (C₁₀H₉NO₂), the expected monoisotopic mass is 175.0633 g/mol. HRMS analysis would confirm this mass with high precision (typically within 5 ppm), validating the molecular formula. semanticscholar.org
In addition to the molecular ion peak (M⁺), mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion of this compound would likely undergo characteristic cleavages:
Analyzing these fragmentation pathways helps to piece together the molecular structure, confirming the presence and connectivity of the benzonitrile and oxopropoxy moieties. miamioh.edu
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. analis.com.mynih.gov To perform this analysis, a high-quality single crystal of this compound would be required.
While a crystal structure for this specific compound is not available in the public domain, analysis of related benzonitrile derivatives shows that this technique would confirm the planarity of the benzene ring and provide exact measurements for the C≡N triple bond (typically ~1.14 Å) and the C=O double bond (~1.20 Å). nih.gov Furthermore, it would reveal the conformation of the flexible oxopropoxy side chain and detail the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern how the molecules pack together in the crystal lattice. worktribe.comrsc.org This information is invaluable for understanding the solid-state properties of the material.
Compound Index
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.commsu.edu For organic molecules, the absorption of UV-Vis radiation promotes electrons from lower energy orbitals (like σ, π, and non-bonding n orbitals) to higher energy anti-bonding orbitals (σ* and π*). msu.edulibretexts.org
In the case of this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the benzonitrile chromophore. A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of UV-Vis light. msu.edu The benzonitrile moiety contains a phenyl ring conjugated with a nitrile group, giving rise to characteristic π → π* transitions. These transitions, involving the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals, are typically intense and occur at specific wavelengths.
The electronic spectrum of benzonitrile itself shows absorption bands characteristic of aromatic systems. The introduction of the 3-(2-oxopropoxy) substituent is expected to modulate the absorption profile. The ether linkage and the keto group can influence the electronic environment of the benzonitrile ring through inductive and resonance effects. The non-bonding electrons on the oxygen atoms of the ether and keto groups can participate in n → π* transitions, which are typically of lower intensity compared to π → π* transitions. libretexts.org
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on various benzonitrile derivatives have shown a good correlation between calculated and experimental UV-Vis spectra. researchgate.netsphinxsai.com Such computational methods can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, providing valuable insight into the nature of the electronic transitions. researchgate.net For instance, studies on substituted benzonitriles have shown that both electron-donating and electron-withdrawing groups can alter the energy of the excited states and thus shift the absorption maxima. acs.orgresearchgate.net
Based on analogous structures, the UV-Vis spectrum of this compound, when dissolved in a suitable transparent solvent like ethanol (B145695) or cyclohexane, would likely exhibit strong absorptions in the UV region. The primary π → π* transitions of the benzonitrile core are expected, potentially with a slight shift in wavelength and intensity due to the substituent. Weaker n → π* transitions associated with the carbonyl group may also be observable.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted Transition | Approximate λmax (nm) Range | Associated Chromophore |
|---|---|---|
| π → π* | 220-280 | Benzonitrile ring |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and its purity. oup.com
For this compound, the molecular formula is C10H9NO2. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).
Molecular Weight Calculation:
Carbon: 10 x 12.011 = 120.11 u
Hydrogen: 9 x 1.008 = 9.072 u
Nitrogen: 1 x 14.007 = 14.007 u
Oxygen: 2 x 15.999 = 31.998 u
Total Molecular Weight: 175.187 g/mol
Theoretical Elemental Composition:
%C = (120.11 / 175.187) * 100 = 68.56%
%H = (9.072 / 175.187) * 100 = 5.18%
%N = (14.007 / 175.187) * 100 = 7.99%
%O = (31.998 / 175.187) * 100 = 18.26%
In a typical experimental report, the results of the elemental analysis would be presented alongside these theoretical values. For a newly synthesized and purified sample of this compound, the experimentally determined percentages are expected to be within ±0.4% of the calculated values, which is a standard criterion for analytical purity. For example, published data for other benzonitrile derivatives show excellent agreement between the found and calculated percentages. oup.comrdd.edu.iq
Table 2: Elemental Analysis Data for Empirical Formula Validation of C10H9NO2
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 68.56 | To be determined |
| Hydrogen (H) | 5.18 | To be determined |
Computational Chemistry and Theoretical Investigations of 3 2 Oxopropoxy Benzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed view of molecular properties. For 3-(2-Oxopropoxy)benzonitrile, these methods reveal critical information about its structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Vibrational Frequencies
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can be effectively described by DFT. aps.orgnih.gov This information is vital for predicting the molecule's reactivity and its interactions with other chemical species. Furthermore, DFT can be used to calculate vibrational frequencies, which correspond to the various modes of vibration within the molecule. kangwon.ac.krsioc-journal.cnnih.gov These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. nih.gov The B3LYP functional is a popular choice within DFT for such calculations, often providing a good balance between accuracy and computational cost. researchgate.netresearchgate.netsapub.org
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy in computational studies, ab initio methods are employed. These methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energies and properties. sioc-journal.cnresearchgate.netcardiff.ac.uk These high-level calculations are particularly useful for benchmarking the results of less computationally expensive methods and for studying systems where electron correlation effects are significant. cardiff.ac.uk For complex molecules, a combination of methods, such as ONIOM, which integrates different levels of theory for different parts of the molecule, can be an effective strategy. scirp.org
Molecular Orbital Analysis (e.g., HOMO-LUMO, NBO)
Molecular orbital analysis provides a deeper understanding of the electronic behavior and reactivity of this compound. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis.
The HOMO-LUMO gap , which is the energy difference between the HOMO and LUMO, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.netchalcogen.ro A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. umich.edu For instance, in related benzonitrile (B105546) structures, the LUMO is often localized on the benzonitrile ring, indicating its role as an electron acceptor. umich.edu
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -2.87 |
| Band Gap (eV) | 3.25 |
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and their interactions with their environment. ethz.chacs.org These simulations model the movement of atoms over time, providing insights into the different shapes (conformations) the molecule can adopt and their relative energies. tue.nl Understanding the accessible conformations is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure. MD simulations can also be used to study how the molecule interacts with solvents or biological macromolecules, such as proteins, by simulating them in a realistic environment. acs.org
Mechanistic Pathways Elucidation through Computational Approaches
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed step-by-step description of how reactants are converted into products. For example, computational studies on related compounds have helped to understand the mechanisms of cyclization reactions and the role of catalysts. These theoretical investigations can predict the most likely reaction pathways and explain observed product distributions, guiding the design of more efficient synthetic routes.
Structure-Property Relationship Studies and Predictive Modeling
Computational methods are invaluable for establishing structure-property relationships, which aim to understand how a molecule's chemical structure determines its physical, chemical, and biological properties. at.uanih.gov By systematically modifying the structure of this compound in silico and calculating the resulting changes in properties, researchers can develop predictive models. at.ua These models can then be used to design new molecules with desired characteristics, such as enhanced reactivity or specific biological activity, before they are synthesized in the laboratory. This predictive capability accelerates the discovery and development of new chemical entities.
In Silico Screening and Ligand Design Principles
Computational chemistry and theoretical investigations play a pivotal role in modern drug discovery and materials science. For the compound this compound, while specific and detailed in silico screening campaigns and ligand design studies are not extensively documented in publicly accessible literature, the principles of these computational methods provide a framework for how such research could be conceptualized and pursued. These approaches are instrumental in predicting molecular interactions, identifying potential biological targets, and optimizing lead compounds.
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the candidates for further experimental testing, saving time and resources. For a molecule like this compound, virtual screening could be employed to explore its potential interactions with a wide array of biological targets.
The primary approaches in virtual screening are structure-based and ligand-based.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a target protein is known, SBVS, primarily through molecular docking, can be used to predict the binding mode and affinity of this compound. Docking algorithms would place the compound into the binding site of a receptor and score its orientation based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The nitrile (-C≡N) group, the ether oxygen, and the keto-carbonyl group of this compound would be key features in forming potential hydrogen bonds and other interactions.
Ligand-Based Virtual Screening (LBVS): In the absence of a known receptor structure, LBVS methods can be applied. These rely on the knowledge of other molecules that are active for a particular target. Techniques include pharmacophore modeling, which defines the essential spatial arrangement of chemical features that a molecule must possess to interact with the target, and quantitative structure-activity relationship (QSAR) models, which correlate variations in physicochemical properties of compounds with their biological activities.
Ligand Design Principles for this compound Derivatives:
The design of new ligands based on the this compound scaffold would be guided by the insights gained from in silico screening and an analysis of its structural features. The goal is to enhance desired properties like binding affinity, selectivity, and pharmacokinetic profiles.
Key structural features of this compound that would be central to ligand design include:
The Benzonitrile Group: The nitrile moiety is a versatile functional group. It is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry and electronic properties can be crucial for fitting into specific binding pockets.
The Ether Linkage: The propoxy ether linkage provides conformational flexibility, allowing the molecule to adopt various shapes to fit a binding site. This flexibility is an important consideration in ligand design.
The Ketone Group: The terminal ketone is a strong hydrogen bond acceptor and a key point for potential interactions with receptor sites.
A hypothetical ligand design study might explore modifications at various positions of the this compound molecule. For instance, substitutions on the phenyl ring could be investigated to improve binding affinity or to modulate electronic properties. The length and branching of the alkoxy chain could also be altered to optimize the orientation of the terminal ketone within a binding pocket.
The table below outlines the key physicochemical properties of this compound that are relevant for computational studies. These parameters are typically calculated using computational software and are essential for building QSAR models and for filtering compound libraries.
| Property | Value | Significance in Ligand Design |
| Molecular Formula | C10H9NO2 | Defines the elemental composition. |
| Molecular Weight | 175.18 g/mol | Influences absorption and diffusion. |
| Hydrogen Bond Acceptors | 3 | Indicates potential for hydrogen bonding with a target. |
| Hydrogen Bond Donors | 0 | Lack of donor groups is a key feature. |
| Rotatable Bonds | 3 | Relates to conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 50.09 Ų | Predicts cell permeability and transport properties. |
| LogP (octanol-water partition coefficient) | 1.526 | Measures lipophilicity, affecting membrane permeability. |
This data provides a foundational dataset for initiating in silico investigations. By leveraging computational tools, researchers can systematically explore the chemical space around this compound to design new molecules with potentially enhanced biological activity, paving the way for future experimental validation.
Research Applications in Advanced Chemical Synthesis and Materials Science
Utility as a Versatile Synthetic Building Block
As a synthetic building block, 3-(2-Oxopropoxy)benzonitrile offers multiple reaction sites. cymitquimica.com The ketone's carbonyl group and the adjacent methylene (B1212753) group, as well as the electrophilic carbon of the nitrile, are all amenable to a variety of chemical reactions. This versatility is a key attribute for its use in constructing diverse and complex molecules. cymitquimica.com
The dual functionality of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. researchgate.netgsconlinepress.com While direct examples of cyclization reactions involving the meta-substituted this compound are not extensively documented, the reactivity of its functional groups is well-established in the synthesis of heterocycles from its isomers and related molecules. For instance, the nitrile group can undergo nucleophilic attack, a key step in forming nitrogen-containing rings. cymitquimica.com Similarly, the ketone can participate in condensation reactions to form new ring systems. The synthesis of quinoxaline (B1680401) derivatives, for example, often involves reactions with substituted benzonitriles. rsc.org The formation of various heterocyclic systems, such as pyrroles and isoindolinones, has been demonstrated using related benzonitrile (B105546) derivatives, highlighting the potential of the benzonitrile moiety in heterocyclic synthesis. researchgate.netnih.govresearchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from Related Benzonitrile Precursors
| Precursor Type | Heterocyclic Product | Reaction Type |
|---|---|---|
| 2-Acylbenzonitriles | Isoquinolines, Isoindolinones | Tandem Cyclization |
| Substituted Benzonitriles | Quinoxalines | Condensation/Cyclization |
This table illustrates the potential of the benzonitrile scaffold for synthesizing diverse heterocyclic frameworks based on reactions of related compounds.
In the context of multistep organic synthesis, this compound can be a crucial intermediate. Its functional groups can be sequentially or selectively modified to build up molecular complexity. For example, the ketone can be transformed through reactions like the Baeyer-Villiger oxidation to yield an ester, introducing further functionality into the molecule. beilstein-journals.org This type of transformation is a key step in the synthesis of complex natural products. beilstein-journals.org The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for further synthetic manipulations. The strategic use of such transformations allows for the elaboration of the initial benzonitrile framework into more complex target molecules.
Development of Functional Analogues and Derivatives
The core structure of this compound provides a scaffold for the development of functional analogues and derivatives with tailored properties. nih.gov
By modifying the substituents on the aromatic ring or altering the structure of the oxopropoxy side chain, new derivatives of this compound with tuned reactivity and selectivity can be designed. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzene (B151609) ring can modulate the reactivity of both the nitrile and ketone functions. This principle is applied in the synthesis of various pharmaceutical and agrochemical compounds where precise control over reactivity is essential. cymitquimica.com The synthesis of derivatives like 4-(3-bromo-2-oxopropyl)benzonitrile (B2518809) and 2,4,6-trimethyl-3-(2-oxopropoxy)benzonitrile oxide illustrates the potential for creating a diverse library of compounds from the basic benzonitrile framework. uni.lunih.gov The development of β-lactams, for example, often involves the careful selection of substituents on a core ring structure to achieve the desired biological activity. mdpi.com
Table 2: Potential Modifications of this compound for Tuned Reactivity
| Modification Site | Type of Modification | Potential Effect on Reactivity |
|---|---|---|
| Benzene Ring | Introduction of electron-withdrawing groups | Increased electrophilicity of nitrile and ketone |
| Benzene Ring | Introduction of electron-donating groups | Decreased electrophilicity of nitrile and ketone |
| Oxopropoxy Chain | Alteration of the alkyl chain length | Steric and electronic effects on ketone reactivity |
The derivatives of this compound may find applications in specialty chemical formulations. For example, compounds with specific electronic and steric properties can be used as additives or key ingredients in polymers, coatings, or electronic materials. The nitrile group, in particular, is a common feature in molecules designed for applications in materials science. While specific applications of this compound in this area are not widely reported, the broader class of benzonitrile derivatives is of interest for creating materials with tailored optical or electronic properties.
Contributions to Catalyst Development and Optimization
While direct use of this compound as a catalyst is not documented, its structure suggests potential as a precursor for ligands in catalyst development. mdpi.com The nitrile and ketone functionalities can be used to coordinate with metal centers, forming organometallic complexes that can act as catalysts. The optimization of catalysts often involves the synthesis and screening of a wide variety of ligands to achieve high efficiency and selectivity. nih.gov For example, the development of catalysts for enantioselective reactions often relies on chiral ligands derived from readily available starting materials. nih.gov The synthesis of complex molecules like diethyl (1-diazo-2-oxopropyl)phosphonate, a versatile building block, underscores the importance of functionalized precursors in developing new reagents and catalysts. orgsyn.org The ability to create a library of derivatives from this compound could be valuable in the high-throughput screening and optimization of new catalytic systems. nih.gov
Potential in Advanced Materials and Optoelectronics
Currently, there is no specific research literature available that details the application or potential of this compound in the fields of advanced materials or optoelectronics. While related benzonitrile derivatives are sometimes explored for properties like fluorescence or as components in polymers or organic electronic materials, dedicated studies focusing on this compound for these purposes could not be identified. The synthesis of novel materials incorporating this compound remains an unexplored area of research.
Applications in Enzyme-Catalyzed Reactions and Biochemical Assays (Methodological Focus)
There are no available scientific reports or methodological studies that describe the use of this compound as a substrate, inhibitor, or probe in enzyme-catalyzed reactions or biochemical assays. The development of specific assays utilizing this compound has not been documented in the reviewed literature. While its functional groups could theoretically interact with enzyme active sites, no research has been published to confirm or analyze such interactions.
Structure Reactivity and Structure Function Relationship Studies of 3 2 Oxopropoxy Benzonitrile and Its Analogs
Positional Isomer Effects on Chemical Behavior
The location of the oxopropoxy substituent on the benzonitrile (B105546) ring significantly influences the molecule's electronic properties and, consequently, its reactivity. The interplay between inductive and resonance effects changes depending on whether the substituent is in the ortho, meta, or para position. libretexts.orgmsu.edu
In 3-(2-Oxopropoxy)benzonitrile, the ether oxygen can exert a +R (resonance donating) effect, while its electronegativity leads to a -I (inductive withdrawing) effect. The nitrile group is a strong -R and -I group. When the oxopropoxy group is at the meta position, its resonance effect on the nitrile group is minimized, and its influence is primarily inductive. In contrast, ortho and para isomers allow for direct resonance interaction between the ether oxygen's lone pairs and the π-system of the ring, which can influence the reactivity of both the ring and the nitrile group. rsc.org Studies on positional isomers of other benzonitrile derivatives have shown that these electronic differences can lead to vastly different molecular geometries and properties. rsc.orgrsc.org For example, the relative positioning of donor and acceptor groups impacts π-system electron density, which in turn affects triplet harvesting and emission properties in TADF materials. rsc.org These positional changes can also dictate the formation of distinct supramolecular networks through varied intermolecular interactions. rsc.org
| Isomer | Key Electronic Interactions | Predicted Impact on Aromatic Ring Reactivity (vs. Benzene) | Predicted Impact on Nitrile Group Reactivity |
|---|---|---|---|
| 2-(2-Oxopropoxy)benzonitrile (ortho) | Strong -I effect from ether oxygen due to proximity. Potential for +R effect. Steric hindrance from adjacent groups. | Deactivated towards electrophilic substitution due to steric hindrance and strong inductive withdrawal, despite potential resonance donation. | Increased susceptibility to nucleophilic addition facilitated by intramolecular interactions or chelation with reagents. |
| This compound (meta) | -I effect from ether oxygen dominates its electronic influence on the ring. No direct resonance interaction with the nitrile group. | Deactivated towards electrophilic substitution, directing incoming electrophiles to ortho/para positions relative to the alkoxy group. | Reactivity is primarily influenced by the inductive effects of the substituent. |
| 4-(2-Oxopropoxy)benzonitrile (para) | Strong +R effect from ether oxygen can donate electron density into the ring, opposing the -I effect. Direct resonance interaction with the nitrile group. | Activated towards electrophilic substitution (relative to the meta isomer) due to the resonance donation from the ether oxygen. | Decreased electrophilicity of the nitrile carbon due to electron donation from the para-substituent via resonance. |
Influence of Alkyl Chain Length and Branching in the Oxoalkoxy Moiety
Modifying the length and branching of the alkyl chain in the oxoalkoxy group primarily introduces steric and conformational changes, while also affecting physical properties like lipophilicity. While the electronic character of the core structure remains similar, the accessibility of the reactive ketone and nitrile centers can be significantly altered.
Studies on other classes of organic molecules show that increasing alkyl chain length can lead to more organized structures, such as the formation of distinct polar and non-polar domains. nih.govmdpi.com This self-assembling behavior, driven by the interplay between dispersive forces and polar interactions, could influence the intermolecular reactivity of oxoalkoxy benzonitriles. rsc.org Furthermore, elongating the alkyl chain generally lowers self-diffusion coefficients and can modify molecular packing, which in turn can either increase or decrease charge mobility in organic semiconductors depending on the packing motif (herringbone vs. π-π stacking). nih.govrsc.org In the context of this compound analogs, a longer or more branched chain would be expected to increase steric bulk around the ether linkage and the ketone, potentially hindering the approach of nucleophiles or other reactants.
| Analog Name | Alkyl Chain Modification | Predicted Effect on Steric Hindrance | Predicted Effect on Reactivity |
|---|---|---|---|
| This compound | Base structure (n-propyl) | Baseline | Baseline |
| 3-(2-Oxobutoxy)benzonitrile | Increased chain length (+CH₂) | Slightly increased | May slightly decrease reaction rates at the ketone due to increased steric shielding. |
| 3-(2-Oxopentoxy)benzonitrile | Further increased chain length (+C₂H₄) | Moderately increased | Further decrease in reaction rates at the ketone; increased lipophilicity. |
| 3-(3-Methyl-2-oxobutoxy)benzonitrile | Branched chain (isopropyl group) | Significantly increased | Substantially lower reaction rates at the ketone due to significant steric hindrance from the adjacent isopropyl group. |
Impact of Aromatic Ring Substitution (e.g., Halogens, Methoxy (B1213986) groups)
The introduction of additional substituents onto the benzonitrile ring has a profound impact on the molecule's reactivity, governed by the electronic nature (electron-donating or electron-withdrawing) of the substituent. libretexts.org These substituents modify the electron density of the aromatic ring and can influence the reactivity of the nitrile and ketone functionalities through inductive and resonance effects. msu.edu
Quantitative structure-activity relationship (QSAR) studies on other substituted benzonitriles have demonstrated the importance of these electronic effects. For example, in a series of 2-arylsulfonyl-6-substituted benzonitriles, an amino group was found to be advantageous for activity compared to a fluorine atom. nih.gov Similarly, the position of substituents is crucial; a methoxy group at the ortho-position and bulky groups at the meta-position were found to enhance the biological activity of certain inhibitors. nih.goviitkgp.ac.in In other systems, electron-withdrawing groups were found to increase activity, while electron-donating groups decreased it. bohrium.com The transformation of para-substituted benzonitriles to benzoic acids has been shown to be correlated with hydrophobicity and electronic substituent parameters. iwaponline.com For instance, a meta-cyano group has been shown to be critical for the activity of certain enzyme activators, with minimal electronic effect from other substituents on the phenyl ring. acs.org
| Substituent (X) | Position | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution | Predicted Impact on Nucleophilic Attack at Nitrile Carbon |
|---|---|---|---|---|
| -Cl | 4 (para to -CN) | -I (Inductive Withdrawing), +R (Weak Resonance Donating) | Deactivating, o,p-directing (directs to positions 2 and 6) | Increases susceptibility to attack. |
| -OCH₃ | 4 (para to -CN) | -I (Inductive Withdrawing), +R (Strong Resonance Donating) | Activating, o,p-directing (directs to positions 2 and 6) | Decreases susceptibility to attack. |
| -NO₂ | 4 (para to -CN) | -I (Inductive Withdrawing), -R (Resonance Withdrawing) | Strongly deactivating, m-directing (directs to positions 3 and 5) | Greatly increases susceptibility to attack. |
| -CH₃ | 4 (para to -CN) | +I (Inductive Donating) | Activating, o,p-directing (directs to positions 2 and 6) | Slightly decreases susceptibility to attack. |
Stereochemical Influences on Molecular Recognition and Reactivity
While this compound itself is achiral, introducing a chiral center into its structure, for example by branching the alkyl chain (e.g., 3-(3-oxobutan-2-yloxy)benzonitrile), would result in stereoisomers (enantiomers). The spatial arrangement of atoms in these stereoisomers can lead to significant differences in how they interact with other chiral molecules, such as enzymes or chiral catalysts.
It is well-documented that stereochemistry can be a critical determinant of biological activity. In one study, switching the stereochemistry of a molecule from the (R)- to the (S)-enantiomer converted it from a positive to a negative allosteric modulator of a protein channel. nih.gov Similarly, another study found that of three stereoisomers, only one exhibited the desired enzymatic and cellular activity, while the other two were significantly less potent. acs.org This demonstrates that a precise three-dimensional arrangement is often necessary for effective molecular recognition. For a chiral analog of this compound, one enantiomer might fit perfectly into a binding pocket, while the other may not, leading to dramatic differences in function.
| Stereoisomer | Description | Potential Impact on Molecular Recognition |
|---|---|---|
| (R)-3-(3-Oxobutan-2-yloxy)benzonitrile | R-enantiomer at the C2 position of the butoxy chain. | May exhibit high affinity and specific binding to a chiral receptor or enzyme active site due to a complementary 3D arrangement of its functional groups (nitrile, ketone, ether). |
| (S)-3-(3-Oxobutan-2-yloxy)benzonitrile | S-enantiomer at the C2 position of the butoxy chain. | May exhibit low or no affinity for the same chiral receptor due to steric clashes or improper orientation of key interacting groups, potentially leading to inactivity or an antagonistic effect. nih.gov |
Comparative Analysis with Related Benzonitrile and Ketone-Containing Compounds
To understand the unique reactivity of this compound, it is useful to compare it with simpler, related structures such as benzonitrile and 1-phenoxy-2-propanone. This comparison highlights the synergistic or antagonistic effects of combining the cyanophenyl and oxopropoxy moieties in one molecule.
The nitrile group of benzonitrile undergoes reactions like hydrolysis to benzoic acid or nucleophilic addition. iwaponline.com The presence of the oxopropoxy group at the meta position in this compound primarily exerts an inductive-withdrawing effect, making the aromatic ring slightly more electron-deficient than in unsubstituted benzonitrile.
The ketone moiety in this compound is expected to exhibit reactivity typical of ketones, such as nucleophilic addition and reactions at the α-carbon. A key feature of such ketones is their ability to undergo keto-enol tautomerism, a chemical equilibrium between the keto form and an enol form. byjus.compressbooks.pub This process, though often favoring the keto form, generates a highly reactive enol or enolate intermediate that is crucial for many reactions. pressbooks.publibretexts.org Compared to a simple aliphatic ketone, the α-protons of the oxopropoxy group are likely to have their acidity influenced by the electron-withdrawing nature of the attached phenoxy ring.
| Compound | Key Functional Groups | Notable Reactivity / Properties |
|---|---|---|
| Benzonitrile | Nitrile, Phenyl | Nitrile group is susceptible to nucleophilic addition and hydrolysis. The aromatic ring undergoes electrophilic substitution. iwaponline.com |
| 1-Phenoxy-2-propanone | Ketone, Ether, Phenyl | Exhibits typical ketone chemistry. The α-protons are acidic, allowing for enolate formation. The phenoxy group influences the electronic environment. |
| This compound | Nitrile, Ketone, Ether, Phenyl | Combines the reactivity of both nitrile and ketone. The cyano group and the phenoxy ring both withdraw electron density, likely increasing the acidity of the ketone's α-protons compared to 1-phenoxy-2-propanone. The reactivity of each group is modulated by the presence of the other. |
| Avobenzone (a diketone) | Diketone, Ether, Phenyl | Undergoes significant keto-enol tautomerism, which is fundamental to its photochemical properties and stability. nih.gov This highlights the importance of tautomerism in related ketone-containing structures. |
Elucidation of Molecular Recognition Elements
The specific chemical features of this compound dictate how it interacts with other molecules, forming the basis of its structure-function relationships. These molecular recognition elements are potential sites for non-covalent interactions, which are crucial for binding to biological targets or participating in catalyzed reactions.
The key recognition elements include:
Hydrogen Bond Acceptors: The nitrogen atom of the nitrile group, the carbonyl oxygen, and the ether oxygen all possess lone pairs of electrons and can act as hydrogen bond acceptors.
π-System: The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic systems, a common feature in the packing of molecules in crystals and in ligand-receptor binding. bohrium.com
Dipole-Dipole Interactions: The molecule possesses significant bond dipoles, particularly at the C≡N and C=O groups, leading to a net molecular dipole moment. These dipoles can engage in favorable interactions with other polar molecules.
Acidic Protons: The α-protons on the carbon adjacent to the carbonyl group are weakly acidic and can be removed by a base to form a nucleophilic enolate intermediate, which is a key step in many carbon-carbon bond-forming reactions. pressbooks.pub
Metal Coordination: The nitrile nitrogen can act as a ligand, coordinating to metal centers. nih.gov
These elements collectively define the molecule's interaction profile, enabling it to engage in a specific set of non-covalent bonding events that underpin its broader chemical and biological functions.
| Molecular Feature | Type of Interaction | Potential Role in Molecular Recognition |
|---|---|---|
| Nitrile Nitrogen Atom | Hydrogen Bonding, Metal Coordination, Dipole-Dipole | Acts as a hydrogen bond acceptor; can coordinate with transition metals or other Lewis acids. nih.gov |
| Ketone Carbonyl Oxygen | Hydrogen Bonding, Dipole-Dipole | Strong hydrogen bond acceptor, crucial for orienting the molecule within a binding site. |
| Ether Oxygen Atom | Hydrogen Bonding | Can act as a secondary hydrogen bond acceptor. |
| Aromatic π-System | π-π Stacking, Hydrophobic Interactions | Participates in stacking with other aromatic rings (e.g., in an enzyme active site) and contributes to overall lipophilicity. bohrium.com |
| α-Protons (on C1 of propoxy) | Enolate Formation | Enables reactivity as a nucleophile upon deprotonation, allowing for covalent bond formation. pressbooks.publibretexts.org |
Q & A
Q. Advanced Research Focus
- Natural Bond Orbital (NBO) Analysis : Evaluates hyperconjugative interactions (e.g., charge transfer between oxopropoxy and benzonitrile moieties) .
- Fukui Indices : Predicts electrophilic/nucleophilic sites for reaction planning (e.g., nitrile group as a potential site for nucleophilic attack) .
- Molecular Electrostatic Potential (MEP) Maps : Visualizes charge distribution to identify reactive regions .
Q. Basic Research Focus
- Stepwise Synthesis : Start with bromination of o-cyanotoluene to form intermediates like 2-(bromomethyl)benzonitrile, followed by nucleophilic substitution with oxopropoxy precursors .
- Yield Improvement : Use phase-transfer catalysts (e.g., TBAB) in Wittig reactions to enhance alkene formation efficiency .
Methodological Tip : Monitor reaction progress via TLC and HPLC to minimize side products (e.g., cis/trans isomerization in styryl intermediates) .
What advanced approaches are used to assess the bioactivity of this compound derivatives?
Q. Advanced Research Focus
Q. Advanced Research Focus
- Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability (β) values to assess potential in optoelectronics .
- Charge Transport : Simulate hole/electron mobility using Marcus theory for OLED applications .
Case Study : Europium-based complexes with benzonitrile derivatives exhibit enhanced luminescence in OLEDs due to ligand-to-metal charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
